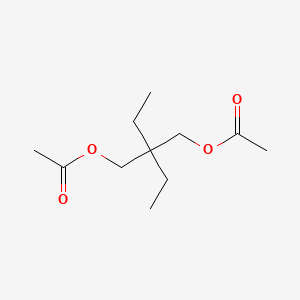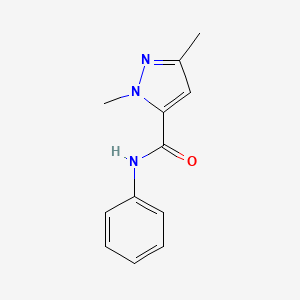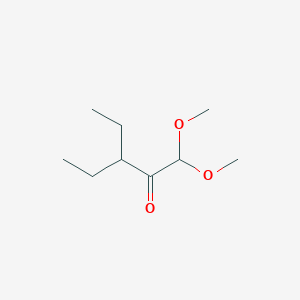![molecular formula C13H17ClOS2 B14509411 1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene CAS No. 62716-31-8](/img/structure/B14509411.png)
1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene is an organic compound with a complex structure that includes a benzene ring substituted with a methoxy group, a chloro group, and two ethylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the electrophilic aromatic substitution of a methoxybenzene derivative with a chloroethylsulfanyl reagent under controlled conditions. The reaction conditions often include the use of a strong acid catalyst and a suitable solvent to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzene derivatives.
Applications De Recherche Scientifique
1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[1-Chloro-2,2-bis(methylsulfanyl)ethenyl]-4-methoxybenzene
- 1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-ethoxybenzene
Uniqueness
1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of both ethylsulfanyl and methoxy groups on the benzene ring differentiates it from similar compounds and may result in unique biological or chemical activities.
Propriétés
Numéro CAS |
62716-31-8 |
|---|---|
Formule moléculaire |
C13H17ClOS2 |
Poids moléculaire |
288.9 g/mol |
Nom IUPAC |
1-[1-chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene |
InChI |
InChI=1S/C13H17ClOS2/c1-4-16-13(17-5-2)12(14)10-6-8-11(15-3)9-7-10/h6-9H,4-5H2,1-3H3 |
Clé InChI |
BBVIQYVXRMIIQZ-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=C(C1=CC=C(C=C1)OC)Cl)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14509330.png)
![3-Methylbutyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14509333.png)
![3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid](/img/structure/B14509346.png)


![N-Hydroxy-2-[3-methoxy-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14509360.png)

![3-Nitroso-3-azabicyclo[3.3.1]nonane](/img/structure/B14509369.png)



![7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14509428.png)


